4-methyl-3-(methylthio)-2-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(methylthio)-2-Pyridinamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring, making it a derivative of pyridine with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(methylthio)-2-Pyridinamine typically involves the introduction of the methyl and methylthio groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with methylating agents and thiolating agents under controlled conditions. For example, the reaction of 4-methyl-2-chloropyridine with sodium methanethiolate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(methylthio)-2-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
4-methyl-3-(methylthio)-2-Pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(methylthio)-2-Pyridinamine involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-Pyridinamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-(methylthio)-2-Pyridinamine: Lacks the methyl group, affecting its steric and electronic properties.
2-Amino-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-methyl-3-(methylthio)-2-Pyridinamine is unique due to the presence of both the methyl and methylthio groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
YVBYIERVWATQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.